molecular formula C4H4O2S B8690225 4-Sulfanylfuran-2(5H)-one CAS No. 134737-45-4

4-Sulfanylfuran-2(5H)-one

Cat. No.: B8690225
CAS No.: 134737-45-4
M. Wt: 116.14 g/mol
InChI Key: XGJJXFNWWQBKKD-UHFFFAOYSA-N
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Description

4-Sulfanylfuran-2(5H)-one is a heterocyclic compound characterized by a furanone core (a five-membered lactone ring) with a sulfanyl (-SH) substituent at the 4-position. This structural feature distinguishes it from other furan-2(5H)-one derivatives, as the sulfanyl group confers unique chemical reactivity, such as nucleophilic thiol participation in redox or conjugation reactions.

Properties

CAS No.

134737-45-4

Molecular Formula

C4H4O2S

Molecular Weight

116.14 g/mol

IUPAC Name

3-sulfanyl-2H-furan-5-one

InChI

InChI=1S/C4H4O2S/c5-4-1-3(7)2-6-4/h1,7H,2H2

InChI Key

XGJJXFNWWQBKKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2(5H)-one derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 4-Sulfanylfuran-2(5H)-one with key analogs:

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Attributes
This compound 4-SH C₄H₄O₂S 116.14 Not provided Thiol reactivity, redox activity
5-Hydroxyfuran-2(5H)-one 5-OH C₄H₄O₃ 100.07 541-57-1 Hydrogen bonding, acidic proton
4-Chloro-5-hydroxyfuran-2(5H)-one 4-Cl, 5-OH C₄H₃ClO₃ 134.52 40636-99-5 Electrophilic halogen, polar
5-Hydroxy-4-methylfuran-2(5H)-one 4-CH₃, 5-OH C₅H₆O₃ 114.10 40834-42-2 Steric hindrance, lipophilicity
4-[p-(Methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one 4-(MeSO₂Ph), 3-Ph C₁₇H₁₄O₄S 322.35 Not provided Sulfonyl electron-withdrawing group

Key Observations :

  • Sulfanyl vs. Hydroxy Groups : The sulfanyl group in this compound enhances nucleophilicity and redox activity compared to the hydrogen-bonding hydroxy group in 5-hydroxy derivatives .
  • Halogen vs. Sulfanyl : The chloro substituent in 4-Chloro-5-hydroxyfuran-2(5H)-one enables electrophilic substitution reactions, whereas the sulfanyl group participates in thiol-specific conjugation (e.g., disulfide formation) .
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in 4-[p-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one is electron-withdrawing, contrasting with the electron-donating sulfanyl group, which may alter ring electrophilicity .

Research Findings and Trends

  • Synthetic Efficiency: Multicomponent reactions (e.g., telescoped condensations in ) are favored for complex furanones, but sulfanyl variants may require protective-group strategies due to thiol sensitivity .
  • Biological Activity: Hydroxy and aryl-substituted furanones dominate pharmaceutical research (e.g., antifungal and anti-inflammatory agents), while sulfanyl derivatives remain underexplored .
  • Material Science: Sulfonyl and halogenated furanones are studied for piezoelectric properties (e.g., PZT-4/PZT-5H composites in ) .

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